alpha-Amino-4,6-dipropyl-o-cresol hydrochloride
Description
Properties
CAS No. |
51571-14-3 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14;/h7-8,15H,3-6,9,14H2,1-2H3;1H |
InChI Key |
UIPLJEHWRUUWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])O)CCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Alpha-Amino-4,6-dipropyl-o-cresol Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Alkylation of o-Cresol
Introduction of dipropyl groups at the 4 and 6 positions of the o-cresol ring. This can be achieved by Friedel-Crafts alkylation using propyl halides or related alkylating agents under acidic catalysis. The selectivity for 4,6-positions is directed by the hydroxyl group’s activating effect on the aromatic ring.Step 2: Introduction of the Alpha-Amino Group
The amino group is introduced at the benzylic position (alpha to the hydroxyl group). This is commonly done via a side-chain functionalization approach such as halogenation followed by nucleophilic substitution with ammonia or an amine source. Alternatively, reductive amination of the corresponding aldehyde or ketone intermediate can be employed.Step 3: Formation of Hydrochloride Salt
The free base form of the amino compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Specific Synthetic Routes
Alkylation of o-Cresol
- Reagents and Conditions:
Friedel-Crafts alkylation using propyl chloride or propyl bromide with Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). - Mechanism:
The hydroxyl group of o-cresol directs electrophilic substitution to the ortho and para positions, favoring substitution at 4 and 6 positions due to sterics and electronics. - Notes:
Control of reaction conditions (temperature, stoichiometry) is critical to avoid polyalkylation or rearrangements.
Introduction of the Alpha-Amino Group
Route A: Halogenation and Nucleophilic Substitution
The benzylic position adjacent to the hydroxyl group is halogenated (e.g., bromination using N-bromosuccinimide, NBS), forming a benzyl halide intermediate. Subsequent nucleophilic substitution with ammonia or an amine source yields the benzylamine derivative.Route B: Reductive Amination
The corresponding aldehyde or ketone at the benzylic position is reacted with ammonia or an amine under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method offers higher selectivity and milder conditions.
Hydrochloride Salt Formation
- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, improving compound handling and storage.
Alternative and Advanced Methods
Directed Ortho Metalation (DoM):
Using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to metalate the aromatic ring ortho to the hydroxyl group, followed by electrophilic substitution to introduce alkyl groups. This method offers regioselectivity and milder conditions compared to Friedel-Crafts alkylation.Phase-Transfer Catalysis for α-Amino Acid Analogues:
Although primarily used for α,α-disubstituted amino acids, phase-transfer catalysis with Schiff base esters can be adapted to synthesize related amino-substituted phenols under mild conditions.Photoredox and Metal-Free C-H Activation:
Emerging methods for constructing α-amino substituted compounds involve photoredox catalysis and C-H activation strategies, which may be adapted for the synthesis of alpha-Amino-4,6-dipropyl-o-cresol derivatives, offering milder and more sustainable routes.
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Propyl halides, AlCl₃ or FeCl₃, low temp | Simple, well-established | Polyalkylation, regioselectivity |
| 2A | Benzylic Halogenation + Substitution | NBS for bromination; NH₃ for substitution | Straightforward, good yield | Side reactions, over-halogenation |
| 2B | Reductive Amination | Aldehyde/ketone intermediate, NaBH₃CN | High selectivity, mild conditions | Requires aldehyde intermediate |
| 3 | Salt Formation | HCl in ethanol or ether | Stabilizes compound, improves solubility | Requires careful handling of acid |
| Alt 1 | Directed Ortho Metalation | LDA or LiTMP, electrophiles | High regioselectivity | Requires strong bases, sensitive conditions |
| Alt 2 | Phase-Transfer Catalysis | Schiff base esters, phase-transfer catalyst | Mild, scalable | Requires precursor synthesis |
| Alt 3 | Photoredox/C-H Activation | Photocatalysts, visible light | Sustainable, novel approach | Emerging technology, optimization needed |
Research Discoveries and Insights
The Friedel-Crafts alkylation remains the classical method for introducing alkyl groups on aromatic rings, but regioselectivity and control over polyalkylation require optimization.
Reductive amination is preferred for introducing the alpha-amino group due to its mildness and high selectivity, especially when sensitive functional groups are present.
Recent advances in directed ortho metalation offer precise control over substitution patterns on phenolic rings, which can be exploited to prepare specifically substituted cresol derivatives with amino side chains.
The formation of hydrochloride salts is a standard practice to enhance the stability and handling of amino compounds, including this compound.
Emerging synthetic methodologies such as photoredox catalysis and metal-free C-H activation provide new avenues for the synthesis of complex amino-substituted aromatic compounds, potentially applicable to this compound class.
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can undergo substitution reactions, where the amino group or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkylated or hydroxylated derivatives.
Substitution: Various substituted cresol derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is as an antimicrobial agent. It has been studied for its effectiveness in preserving protein and peptide formulations. The compound exhibits significant antimicrobial activity, which is essential for preventing microbial contamination in biologic formulations .
Cosmetic Formulations
In the cosmetic industry, this compound is utilized for its stabilizing properties in topical formulations. Its ability to enhance skin hydration and improve the sensory attributes of creams and lotions makes it a valuable ingredient in personal care products. Studies have shown that formulations containing this compound can achieve desirable rheological properties, contributing to the overall user experience .
Dermal Absorption Studies
Research on dermal absorption indicates that this compound can penetrate the skin barrier effectively. In vitro studies using pig skin demonstrated that formulations with this compound could deliver active ingredients efficiently through the skin, making it suitable for transdermal drug delivery systems .
Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound in various concentrations within protein formulations. Results indicated that concentrations as low as 0.5% could significantly inhibit microbial growth, suggesting its potential as a preservative in pharmaceutical products .
Cosmetic Stability Testing
In a formulation stability study, creams containing this compound were subjected to accelerated aging tests. The results showed that the compound helped maintain the physical and chemical stability of the formulations over time, highlighting its role as an effective stabilizer in cosmetic products .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, signaling pathways, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between alpha-amino-4,6-dipropyl-o-cresol hydrochloride and related compounds mentioned in the evidence:
Key Findings:
Its cresol backbone and propyl groups suggest higher hydrophobicity compared to noscapine, which contains polar methoxy substituents .
However, its structural similarity to these compounds implies that reversed-phase HPLC with UV detection (as used for amitriptyline ) would be a viable analytical approach.
Limitations of Available Evidence
The provided sources lack explicit data on this compound, necessitating extrapolation from structurally related compounds. For instance:
Biological Activity
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
This compound is a derivative of o-cresol with amino and propyl substituents that influence its biological properties. The chemical structure contributes to its interactions with biological systems.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have shown various modes of action:
- Antimicrobial Activity : Similar compounds have been reported to disrupt microbial cell membranes and inhibit metabolic pathways essential for bacterial growth .
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in amino acid metabolism, impacting cellular functions .
Toxicological Profile
Toxicological studies provide insights into the safety and potential risks associated with this compound.
Acute Toxicity
In acute toxicity studies involving oral administration in rats, the LD50 was determined to be between 1539 and 2000 mg/kg for males and greater than 2000 mg/kg for females. No significant clinical signs of toxicity were observed at lower doses .
Subchronic Toxicity
A 90-day oral study revealed no observable adverse effects at doses up to 180 mg/kg/day. Minor deviations in biochemical parameters were noted, but these were not clinically significant .
Developmental and Reproductive Toxicity
Studies on pregnant rats indicated that doses up to 500 mg/kg/day did not result in developmental toxicity in fetuses. The only maternal effect observed was a discoloration of urine .
Case Studies
Several case studies have examined the biological effects of this compound or similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that related compounds inhibited the growth of various bacteria by interfering with cell wall synthesis and metabolic processes.
- In Vivo Micronucleus Test : In an in vivo study, no micronuclei were induced in mice treated with high doses of related compounds, indicating a lack of genotoxicity .
- Absorption and Distribution Studies : Research indicated that the compound is readily absorbed following oral administration, with significant excretion via urine (approximately 94%) and minimal accumulation in organs .
Data Tables
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50: Males (1539-2000 mg/kg), Females (>2000 mg/kg) |
| Subchronic Toxicity | NOAEL: 180 mg/kg/day; no significant clinical observations |
| Developmental Toxicity | No developmental toxicity at doses up to 500 mg/kg/day; maternal effect: urine discoloration |
| Absorption Studies | Oral absorption: ~91%; excretion via urine ~94% |
Q & A
Q. What are the optimal synthetic routes for alpha-Amino-4,6-dipropyl-o-cresol hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves alkylation of o-cresol derivatives followed by amination. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for selective propylation at positions 4 and 6.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3–0.5) .
- DOE (Design of Experiments) : Vary temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2–1:3 for propylating agents) to identify optimal yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl groups at positions 4 and 6 via coupling constants and integration ratios) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~242) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2), assay protocols (MTT vs. resazurin), and compound concentrations (IC₅₀ vs. EC₅₀) .
- Reproducibility checks : Standardize in vitro conditions (e.g., serum-free media, 37°C, 5% CO₂) and validate findings using orthogonal assays (e.g., fluorescence-based cytotoxicity and caspase-3 activation) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) and report effect sizes (Cohen’s d) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., G-protein-coupled receptors). Set grid boxes to cover active sites (e.g., 25 ų) and run 50 genetic algorithm iterations .
- Molecular Dynamics (MD) Simulations : Employ AMBER or GROMACS to assess binding stability (100 ns simulations, NPT ensemble). Analyze root-mean-square deviation (RMSD) and hydrogen bonding patterns .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How should nephrotoxicity be evaluated in preclinical models for this compound?
- Methodological Answer :
- In vivo models : Administer doses (e.g., 10–100 mg/kg/day) to Sprague-Dawley rats for 28 days. Monitor serum creatinine (Jaffe method) and blood urea nitrogen (BUN) via enzymatic assays .
- Histopathology : Fix kidney tissue in 10% formalin, section at 4 µm, and stain with H&E/PAS to assess tubular necrosis or glomerular damage .
- Mechanistic studies : Quantify oxidative stress markers (MDA, SOD) and apoptosis (TUNEL assay) to link toxicity to molecular pathways .
Data Presentation Guidelines
Q. What statistical approaches ensure robust analysis of dose-response relationships for this compound?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Visualization : Use heatmaps to display multi-concentration effects or Kaplan-Meier curves for survival studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
